2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide
Description
Properties
CAS No. |
648924-65-6 |
|---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H21NO3/c1-16-7-5-12-20(21(16)24)22(25)23-18-10-6-11-19(15-18)26-14-13-17-8-3-2-4-9-17/h2-12,15,24H,13-14H2,1H3,(H,23,25) |
InChI Key |
JBNYVOADJSCPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The primary starting materials for the synthesis include:
2-Hydroxy-3-methylbenzoic acid : This compound provides the hydroxy and methyl groups necessary for the target molecule.
3-(2-Phenylethoxy)aniline : This aromatic amine contributes the phenylethoxy group.
Reaction Mechanism
Activation of Carboxylic Acid : The carboxylic acid group of 2-hydroxy-3-methylbenzoic acid is activated using coupling reagents such as:
- Dicyclohexylcarbodiimide (DCC)
- Ethyl(dimethylaminopropyl)carbodiimide (EDC)
These reagents facilitate the formation of an acyl intermediate that can react with amines.
Coupling Reaction : The activated acid is then reacted with 3-(2-phenylethoxy)aniline under controlled conditions (often in a solvent like dichloromethane or dimethylformamide) to form the desired benzamide.
Detailed Reaction Conditions
The following table summarizes the typical reaction conditions used in the synthesis:
| Step | Reagent/Condition | Notes |
|---|---|---|
| Activation | DCC or EDC | Used to activate the carboxylic acid group |
| Solvent | Dichloromethane or DMF | Common solvents for coupling reactions |
| Temperature | Room temperature to 60°C | Reaction temperature may vary |
| Time | 4 to 24 hours | Reaction time can be optimized |
| Purification | Recrystallization or column chromatography | To isolate pure product |
Purification Techniques
After the reaction, purification is crucial to obtain high-purity this compound. Common methods include:
Recrystallization : This technique utilizes a suitable solvent to dissolve impurities while allowing the desired compound to crystallize out.
Column Chromatography : A more advanced method that separates compounds based on their interactions with the stationary phase and mobile phase.
Yield and Characterization
The yield of the synthesis can vary based on reaction conditions but typically ranges from 60% to 85%. Characterization methods include:
Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the compound.
Mass Spectrometry (MS) : Provides molecular weight information and helps identify impurities.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-oxo-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide.
Reduction: Formation of 2-hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzylamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is , with a molecular weight of approximately 326.4 g/mol. Its structure features a hydroxyl group, a methyl group, and a phenyl ether moiety, contributing to its biological activity.
1.1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Specifically, it has been identified as a potential inhibitor of protein kinases, which are crucial in the regulation of cell proliferation and differentiation. Aberrant kinase activity is often associated with various cancers, including leukemia and solid tumors such as breast and lung cancer .
Case Study: Inhibition of Protein Kinases
Inhibitors targeting protein kinases have shown promise in clinical settings for treating cancers characterized by deregulated signaling pathways. For instance, studies have demonstrated that benzamide derivatives can effectively inhibit the growth of cancer cells by interfering with the signaling mechanisms that promote tumor growth .
1.2. Treatment of Neovascular Diseases
Another significant application of this compound is its potential use in treating diseases associated with abnormal blood vessel growth (angiogenesis). Conditions such as diabetic retinopathy and age-related macular degeneration may benefit from therapies that inhibit angiogenesis . The compound's ability to modulate vascular endothelial growth factor (VEGF) signaling pathways positions it as a candidate for further exploration in ophthalmic therapies.
2.1. Mechanism of Action
The mechanism through which this compound exerts its effects involves the inhibition of specific tyrosine kinases that are overexpressed in various malignancies. By blocking these enzymes, the compound can disrupt the signaling cascades that lead to uncontrolled cell division and survival .
Further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Clinical Trials : To evaluate therapeutic outcomes in human subjects.
- Structural Modifications : To enhance bioavailability and selectivity towards specific kinase targets.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenylethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Benzamide Derivatives
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
- Substituent Effects on Lipophilicity : The target compound’s phenylethoxy group confers higher lipophilicity (logP estimated >4) compared to mepronil’s isopropoxy group (logP ~3.5) . This property may enhance membrane permeability in biological systems.
- Electronic Effects : The trifluoromethyl group in 2-hydroxy-N-(3-CF₃-phenyl)-benzamide increases electron-withdrawing effects, lowering the pKa of the hydroxy group (~8.5 vs. ~10 for the target compound) .
- Metal Chelation : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate motif enables coordination to transition metals (e.g., Pd, Cu), making it valuable in catalysis . The target compound lacks such directing groups, limiting its use in metal-assisted reactions.
Crystallographic and Spectroscopic Characterization
- Target Compound : Structural confirmation likely requires X-ray crystallography, as demonstrated for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CCDC 1965367) .
- Nitro- and Methoxy-Substituted Analogs : Crystal structures (e.g., N-(2-methoxyphenyl)-2-hydroxy-5-methyl-3-nitro-benzamide) reveal asymmetric units and intermolecular hydrogen bonding patterns absent in the target compound .
Biological Activity
2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological assays, and relevant research findings.
Structural Characteristics
The compound features a hydroxyl group , a methyl group , and a phenylethoxy moiety attached to a benzamide structure. Its molecular formula is with a molecular weight of approximately 347.414 g/mol. The unique arrangement of functional groups in this compound may facilitate interactions with various biological targets, enhancing its therapeutic potential .
Inhibition Studies
Research indicates that this compound exhibits inhibitory effects on specific molecular targets. Notably, it has been studied for its potential role as an inhibitor of the P2X7 receptor , which is implicated in inflammatory responses and pain signaling pathways .
Key Findings:
- In vitro assays have demonstrated that compounds with similar structures can modulate P2X7 receptor activity, suggesting that this compound may share similar properties.
- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study the binding affinity of this compound to various biological targets, revealing promising interactions that warrant further investigation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide | C22H20FNO3 | Contains a fluorine atom; used in similar biological assays. |
| 5-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide | C23H24N2O4 | Has an acetamido group; potential for different biological activity. |
| 2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide | C22H21NO3 | Variation in methyl positioning; may exhibit distinct pharmacological properties. |
The structural uniqueness of this compound suggests that it may interact differently within biological systems compared to its analogs, potentially leading to distinct biological activities.
In Vitro Studies
A significant study focused on the metabolic pathways of related synthetic opioids highlighted the importance of understanding the metabolic fate of compounds similar to this compound. These studies utilized high-resolution mass spectrometry to elucidate metabolic transformations, which are crucial for predicting pharmacokinetic properties and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
